DPP4 Binding Affinity: Gly-Pro-pNA Requires Higher Substrate Concentrations Than Gly-Pro-AMC for Equivalent Active-Site Saturation
For human recombinant DPP4, the chromogenic substrate Gly-Pro-pNA exhibits a Michaelis constant (Km) of 114 µM, whereas its fluorogenic dipeptide analog Gly-Pro-AMC displays a Km of 50 µM . This 2.3-fold higher Km indicates weaker ground-state binding of the pNA-bearing substrate to the DPP4 active site. The difference necessitates distinct substrate concentrations for Vmax conditions: ≥500 µM for pNA-based assays versus ≥250 µM for AMC-based formats. When used at identical concentrations in inhibitor screening, the lower fractional saturation of Gly-Pro-pNA will produce proportionally higher apparent IC50 values for competitive inhibitors, a quantitative artifact that must be corrected using the Cheng-Prusoff relationship [1].
| Evidence Dimension | Km (Michaelis constant) for human recombinant DPP4 |
|---|---|
| Target Compound Data | 114 µM (H-Gly-Pro-pNA chromogenic substrate) |
| Comparator Or Baseline | 50 µM (H-Gly-Pro-AMC fluorogenic substrate) |
| Quantified Difference | 2.3-fold higher Km; requires ~2.3× higher concentration for equivalent saturation |
| Conditions | Human recombinant DPP4; commercial DPPIV Drug Discovery Kit (Enzo BML-AK499); pH 7.8 buffer |
Why This Matters
Procurement decisions between chromogenic and fluorogenic substrates must account for this Km differential: Gly-Pro-pNA is the appropriate choice when colorimetric detection infrastructure (standard plate readers, 405 nm filters) is preferred or when fluorescent compound interference is a concern, but requires higher substrate mass per assay.
- [1] Cheng YC, Prusoff WH. Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 percent inhibition (IC50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. View Source
